molecular formula C18H25NO3 B6185197 tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate CAS No. 2758002-60-5

tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B6185197
CAS No.: 2758002-60-5
M. Wt: 303.4
InChI Key:
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Description

tert-Butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H23NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: Its piperidine core is a common structural motif in many bioactive molecules, making it a valuable intermediate in drug discovery .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its unique structure allows for the creation of novel compounds with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and exert its effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both benzyl and methyl groups on the piperidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other piperidine derivatives .

Properties

CAS No.

2758002-60-5

Molecular Formula

C18H25NO3

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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